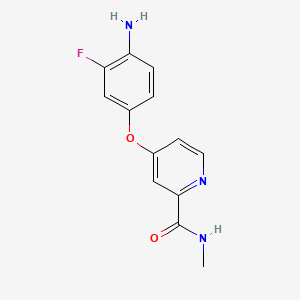

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

Description

Properties

IUPAC Name |

4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHJPIPGBODVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676336 | |

| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757251-39-1 | |

| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=757251-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757251391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide CAS 757251-39-1

An In-depth Technical Guide to 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1): A Key Intermediate in Modern Oncology Therapeutics

Introduction

In the landscape of advanced oncology drug development, the synthesis of potent small molecule inhibitors relies on the availability of high-purity, well-characterized chemical intermediates. This compound (CAS 757251-39-1) is a critical building block in the manufacture of Regorafenib, a multi-kinase inhibitor.[1][2] Regorafenib is a crucial therapeutic agent used in the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors, making the reliable synthesis and quality control of its intermediates a subject of paramount importance for researchers and pharmaceutical manufacturers.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, analytical validation, and its pivotal role in the production of Regorafenib.

Physicochemical Properties and Specifications

The identity and purity of a pharmaceutical intermediate are foundational to the quality and efficacy of the final active pharmaceutical ingredient (API). This compound is typically supplied as a white to yellow or orange to brown solid, and its key properties are summarized below.[2]

| Property | Value | Source |

| CAS Number | 757251-39-1 | [3] |

| Molecular Formula | C13H12FN3O2 | [2][3] |

| Molecular Weight | 261.25 g/mol | [2][3] |

| Melting Point | 141.5-143 °C | [2] |

| Boiling Point | 459.8±45.0 °C (Predicted) | [2] |

| Solubility | Sparingly soluble in DMSO and slightly soluble in Chloroform and Methanol. Water solubility is 190mg/L at 20℃. | [2] |

| Appearance | White to yellow powder or crystals; Orange to Dark Red to Brown solid. | [2] |

| Purity (Typical) | ≥98.0% (often >99% by HPLC) | [1][2] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |

Synthesis and Manufacturing

The synthesis of this compound is a nucleophilic aromatic substitution reaction. A common and efficient method involves the condensation of 4-amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide in the presence of a base.[2]

Reaction Scheme

The core reaction involves the displacement of the chlorine atom on the picolinamide ring by the phenolic oxygen of 4-amino-3-fluorophenol.

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

The following protocol is based on established synthesis procedures.[2]

-

Vessel Preparation : Under an inert nitrogen atmosphere, charge a suitable reaction vessel with 4-amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide.

-

Solvent Addition : Add N,N-dimethylacetamide (DMAc) as the solvent and stir the mixture until all solids are completely dissolved.

-

Base Addition : Carefully add sodium hydroxide to the reaction mixture. The base acts as a proton scavenger, facilitating the nucleophilic attack of the phenol.

-

Heating : Raise the temperature of the reaction system to approximately 105 °C and maintain this temperature for about 1 hour to drive the reaction to completion.

-

Crystallization : Upon reaction completion, add water to the system to precipitate the product. Cool the mixture to around 10 °C and stir overnight to promote complete crystallization.

-

Isolation and Drying : Isolate the solid product by filtration. The resulting brown solid is then dried to yield this compound with a purity typically exceeding 99% as determined by HPLC.[2]

Role as a Regorafenib Intermediate

The primary industrial and research application of this compound is its function as a key precursor in the synthesis of Regorafenib.[1][2][4] The subsequent step in the synthesis involves a reaction that forms a urea linkage, which is a common pharmacophore in kinase inhibitors.

Caption: Conversion of the intermediate to the Regorafenib API.

The amino group on the phenoxy ring of the intermediate is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This reaction forms the diaryl urea moiety that is characteristic of Regorafenib and essential for its kinase-inhibiting activity. The high purity of the starting intermediate is crucial as any impurities could lead to side reactions, reducing the yield and complicating the purification of the final API.

Analytical Quality Control

Rigorous analytical testing is required to ensure the intermediate meets the stringent specifications for pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound.[2] A validated HPLC method is essential for separating the main compound from starting materials, by-products, and other impurities.

General HPLC Protocol Outline:

-

Column : A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection : UV detection at a wavelength where the analyte exhibits strong absorbance.

-

Quantification : Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method).

-

Validation : The method must be validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.[5]

Structural Confirmation

In addition to purity assessment, the structural identity of the intermediate must be confirmed.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the absence of structural isomers.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

-

Hazard Statements : The compound is associated with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[2]

-

Precautionary Statements : Recommended precautions include P264 (wash hands thoroughly after handling), P280 (wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Handling : Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage : To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2]

Conclusion

This compound (CAS 757251-39-1) is more than a mere laboratory chemical; it is an enabling component in the production of Regorafenib, a vital medication for cancer patients. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and analytical controls is essential for ensuring the quality, safety, and efficacy of the final therapeutic product. The robustness of its manufacturing process and the stringency of its quality assessment directly impact the viability of the entire Regorafenib supply chain, highlighting the critical importance of this key intermediate in the field of oncology.

References

- Singh, V., Sharma, P., & Capalash, N. (2013). DNA Methyltransferase-1 Inhibitors as Epigenetic Therapy for Cancer. Current Cancer Drug Targets, 13(4), 379-399.

- Patsnap Synapse. (2024). What are DNMT1 inhibitors and how do they work?.

- PubMed. (2024). Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy.

- PubMed Central. (2025). The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment.

- Benchchem. (n.d.). Application Notes and Protocols for Utilizing DNMT1-IN-3 in Gene Expression Regulation Studies.

- DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. (n.d.).

- AdisInsight. (n.d.). Radgocitabine - Delta-Fly Pharma.

- LARVOL DELTA. (n.d.). radgocitabine (DFP-10917) / Delta-Fly Pharma, Nippon Shinyaku.

- Benchchem. (n.d.). Application Notes and Protocols for Developing Assays for DNA Methyltransferase Inhibitors.

- The Role of this compound in Cancer Therapy. (n.d.).

- ChemicalBook. (n.d.). This compound | 757251-39-1.

- Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure. (n.d.).

- eLife. (2023). Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome.

- SVAK Life Sciences. (n.d.). This compound | CAS No - 757251-39-1.

- Sigma-Aldrich. (n.d.). This compound | 757251-39-1.

- GlobalData. (2025). Likelihood of Approval and Phase Transition Success Rate Model – Radgocitabine in Refractory Acute Myeloid Leukemia.

- DNMT Inhibitors in Cancer, Current Treatments and Future Promising Approach: Inhibition of Specific DNMT-Including Complexes. (n.d.).

- LARVOL Sigma. (n.d.). radgocitabine (DFP-10917) News.

- Takeda Clinical Trials. (n.d.).

- BLDpharm. (n.d.). 757251-39-1|this compound.

- LARVOL VERI. (n.d.). Trials - radgocitabine (DFP-10917).

- precisionFDA. (n.d.). RADGOCITABINE.

- PubMed. (n.d.). Capecitabine: preclinical pharmacology studies.

- Asian Journal of Green Chemistry. (n.d.). Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade.

- Phase I/II Study of DFP-10917 in Relapsed/Refractory AML Demonstrates Efficacy and Safety Profile Suitable for Phase. (n.d.).

- MDPI. (n.d.). Advances in Acute Myeloid Leukemia: Recently Approved Therapies and Drugs in Development.

- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.).

- Semantic Scholar. (2017). Development and validation of analytical method for the determination of radotinib in human plasma using liquid chromatography-.

- Applied Clinical Trials Online. (n.d.). News.

- Exelixis Medical Affairs. (n.d.). Explore Clinical Trials.

- PubMed. (2013). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy.

- ClinicalTrials.gov. (n.d.). Trial of DFP-10917 vs Non-Intensive or Intensive Reinduction for AML Patients in 2nd/3rd/4th Salvage.

- PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.

- PubMed Central. (2025). Population Pharmacokinetics of Radotinib in Healthy Volunteers and Patients with Chronic Myeloid Leukemia.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 757251-39-1 [chemicalbook.com]

- 3. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. :: this compound | CAS No: 757251-39-1 | SVAK Life Sciences:: [svaklifesciences.com]

- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]

An In-depth Technical Guide to the Structure, Synthesis, and Control of Regorafenib Impurity A

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Regorafenib, a multi-kinase inhibitor, is a cornerstone in the treatment of various cancers. The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of Regorafenib Impurity A, a critical process-related impurity encountered during the synthesis of Regorafenib. We will delve into its chemical structure, elucidate its formation pathway, detail robust analytical methodologies for its detection and quantification, and discuss its toxicological profile and the rationale for its stringent control. This guide is intended to equip researchers, analytical scientists, and drug development professionals with the requisite knowledge to effectively manage this impurity, ensuring the quality and safety of the final drug product.

Introduction: The Critical Role of Impurity Profiling in Drug Development

The development of a pharmaceutical product is a meticulous process where the control of impurities is a non-negotiable aspect of ensuring patient safety and therapeutic efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in drug substances and drug products. Impurities can arise from various sources, including the starting materials, intermediates, reagents, and degradation of the API. Their presence, even in trace amounts, can potentially impact the drug's safety, efficacy, and stability.

Regorafenib is a potent oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2] Its mechanism of action involves the inhibition of multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. Given its critical therapeutic role, ensuring the purity of the Regorafenib drug substance is of utmost importance. This guide focuses on a key process-related impurity, Regorafenib Impurity A, providing an in-depth analysis for professionals in the pharmaceutical industry.

Unveiling Regorafenib Impurity A: Structure and Physicochemical Properties

Regorafenib Impurity A is chemically identified as 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide .[3][4] It is also recognized by the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) as a specified impurity of Regorafenib, with corresponding certified reference standards available for analytical testing.[5][6][7]

Chemical Structure

The molecular structures of Regorafenib and Impurity A are presented below. A key structural difference is the absence of the urea linkage and the 4-chloro-3-(trifluoromethyl)phenyl group in Impurity A, which is present in the final Regorafenib molecule.

Caption: Chemical structures of Regorafenib and Regorafenib Impurity A.

Physicochemical Data

A summary of the key physicochemical properties of Regorafenib Impurity A is provided in the table below.

| Property | Value |

| IUPAC Name | 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide |

| CAS Number | 757251-39-1 |

| Molecular Formula | C₁₃H₁₂FN₃O₂ |

| Molecular Weight | 261.25 g/mol |

| Appearance | White to off-white solid |

The Genesis of an Impurity: Formation Pathway of Regorafenib Impurity A

Understanding the origin of an impurity is fundamental to controlling its presence in the final drug substance. Regorafenib Impurity A is not a degradation product but a process-related impurity . Specifically, it is a key intermediate in the synthesis of Regorafenib.[2][8]

The synthesis of Regorafenib typically involves a multi-step process. The formation of Impurity A occurs through the nucleophilic aromatic substitution reaction between 4-amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide .[8][9] This reaction forms the diaryl ether linkage present in both Impurity A and the final Regorafenib molecule.

Caption: Simplified synthetic pathway of Regorafenib highlighting the formation of Impurity A.

The subsequent step in the synthesis involves the reaction of the amino group of Impurity A with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage, yielding the final Regorafenib molecule.

Rationale for Control

Since Regorafenib Impurity A is an intermediate, its presence in the final API is indicative of an incomplete reaction in the subsequent step or inadequate purification. Therefore, stringent control of this impurity is essential to ensure the purity and quality of the Regorafenib drug substance. The level of Impurity A must be monitored and controlled within acceptable limits, as defined by regulatory authorities and pharmacopeias.

Analytical Methodologies for the Control of Regorafenib Impurity A

Robust and validated analytical methods are crucial for the detection and quantification of impurities. For Regorafenib Impurity A, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the workhorse for routine quality control of Regorafenib and its impurities. The following provides a foundational protocol that can be optimized and validated for the specific purpose of quantifying Impurity A.

Experimental Protocol: RP-HPLC for Regorafenib and Impurities

-

Chromatographic System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[7][10][11]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[10][11] A typical mobile phase could be a mixture of methanol and phosphate buffer (pH 4.8) in a 70:30 v/v ratio.[10]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[10][11]

-

Detection Wavelength: UV detection at approximately 261 nm or 268 nm is suitable for both Regorafenib and its impurities.[7][10]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Injection Volume: Typically 10-20 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of the Regorafenib drug substance in a suitable diluent (e.g., mobile phase) to a known concentration.

-

Reference Standard: A certified reference standard of Regorafenib Impurity A is required for identification (by retention time) and quantification (by external standard method).

Data Presentation: Typical Chromatographic Parameters

| Parameter | Condition |

| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : Phosphate Buffer (pH 4.8) (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 268 nm |

| Column Temperature | Ambient |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the identification and confirmation of trace-level impurities, LC-MS/MS is a powerful tool due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS for Impurity Identification

-

Chromatographic System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective.[12][13]

-

Mass Analysis: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for structural elucidation.

-

Chromatographic Conditions: Similar to the HPLC method, but often with modifications for compatibility with the mass spectrometer (e.g., using volatile buffers like ammonium formate). A common mobile phase composition is 2mM ammonium formate in water and acetonitrile.[13]

-

Sample Preparation: Similar to the HPLC method.

Caption: General analytical workflow for the control of Regorafenib Impurity A.

Toxicological Assessment and Regulatory Control

The toxicological profile of any impurity is a critical factor in determining its acceptable limit in the drug substance.

Safety Profile of Regorafenib Impurity A

Based on available Safety Data Sheets (SDS), Regorafenib Impurity A is classified with the following hazards:

These classifications necessitate careful handling of the impurity in a laboratory setting, using appropriate personal protective equipment (PPE). While a comprehensive in-vivo toxicological study on this specific impurity is not publicly available, its structural relationship to the active substance and its classification as a hazardous substance underscore the importance of its control.

Pharmacopeial and Regulatory Standing

Both the European Pharmacopoeia and the United States Pharmacopeia recognize Regorafenib Impurity A (referred to as Regorafenib Related Compound A in the USP) as a specified impurity.[5][6] The availability of a Certified Reference Standard (CRS) from these pharmacopeias highlights its regulatory significance.[7][14] The presence of a dedicated CRS facilitates accurate identification and quantification, ensuring harmonized quality control across different manufacturing sites and laboratories.

While specific limits for individual impurities are often not publicly disclosed and are part of the confidential regulatory filings, the TGA (Therapeutic Goods Administration) of Australia has stated that potential impurities in Regorafenib monohydrate are investigated and controlled in the drug substance. The control limits are established based on the qualification threshold of the impurity, which is determined by its toxicological data and the maximum daily dose of the drug.

Conclusion and Future Perspectives

Regorafenib Impurity A is a critical process-related impurity that demands stringent control to ensure the quality, safety, and efficacy of the Regorafenib drug product. This guide has provided a comprehensive overview of its structure, formation, analytical control strategies, and toxicological considerations.

For drug development professionals, a thorough understanding of this impurity is essential for:

-

Process Optimization: Designing synthetic routes and purification processes that minimize the level of Impurity A in the final API.

-

Analytical Method Development: Establishing and validating robust analytical methods for the routine monitoring of this impurity.

-

Regulatory Compliance: Ensuring that the control of Regorafenib Impurity A meets the stringent requirements of global regulatory agencies.

Future work in this area could involve more detailed toxicological studies to further refine the acceptable limits of this impurity and the development of even more sensitive and efficient analytical methods for its detection. As our understanding of the impact of impurities on drug safety continues to evolve, a proactive and scientifically-driven approach to impurity control, as outlined in this guide, will remain a cornerstone of pharmaceutical development.

References

- INFORMATION LEAFLET Ph. Eur.

- Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma - ijrti. (URL: [Link])

- A Validated Stability Indicating RP-HPLC Method for the Estimation of an Anti-Cancer Drug Regorafenib in Pure and Pharmaceutical Dosage Form. (URL: [Link])

- Regorafenib-impurities | Pharmaffili

- Regorafenib FP Impurity A | 2514957-39-0 | SynZeal. (URL: [Link])

- RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form - Asian Journal of Research in Chemistry. (URL: [Link])

- AusPAR: Regorafenib - Therapeutic Goods Administr

- Regorafenib EP Impurity A | CAS 757251-39-1 - Veeprho. (URL: [Link])

- 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide - PubChem. (URL: [Link])

- Regorafenib - USP-NF ABSTRACT. (URL: [Link])

- A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchG

- A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form - Experiment Journal. (URL: [Link])

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN106674097A - Regorafenib impurity preparation method - Google Patents [patents.google.com]

- 3. veeprho.com [veeprho.com]

- 4. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Regorafenib impurity A CRS | LGC Standards [lgcstandards.com]

- 6. Regorafenib [doi.usp.org]

- 7. content.labmix24.com [content.labmix24.com]

- 8. kmpharma.in [kmpharma.in]

- 9. Regorafenib impurity A SDS - Download & Subscribe for Updates [sdsmanager.com]

- 10. Regorafenib EP Impurity A (Regorafenib USP Related Compound A) - CAS - 757251-39-1 | Axios Research [axios-research.com]

- 11. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Regorafenib EP Impurity [chemicea.com]

- 14. crs.edqm.eu [crs.edqm.eu]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, have demonstrated significant efficacy in disrupting the signaling pathways that drive tumor growth and proliferation. 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide stands as a pivotal intermediate in the synthesis of Regorafenib, a potent multi-kinase inhibitor.[1][2][3] A comprehensive understanding of the physicochemical properties of this intermediate is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of these properties, offering both foundational data and the experimental methodologies required for their validation. The causality behind experimental choices is elucidated to provide field-proven insights, ensuring a robust and reproducible scientific approach.

Core Physicochemical Properties

A thorough characterization of the physicochemical properties of a drug intermediate is fundamental to ensuring the quality, consistency, and efficacy of the final active pharmaceutical ingredient (API). These properties influence every stage of drug development, from synthesis and purification to formulation and bioavailability.

Identity and Structure

-

IUPAC Name: 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide[4]

-

Synonyms: 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide, Regorafenib Intermediate A[1][5][6]

The structural integrity of this compound is crucial for its successful conversion to Regorafenib. The presence of the fluorinated aminophenoxy moiety and the N-methylpicolinamide group are key structural features that contribute to the overall reactivity and properties of the molecule.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound. These values are critical for process development, formulation design, and regulatory submissions.

| Property | Value | Source |

| Appearance | White to yellow or orange to dark red to brown powder/crystals | [1][7][9] |

| Melting Point | 141.5-143 °C | [1][5][10] |

| Boiling Point (Predicted) | 459.8 ± 45.0 °C | [5][9] |

| Density (Predicted) | 1.305 g/cm³ | [5][9] |

| Water Solubility | 190 mg/L at 20°C | [5][9] |

| Solubility in Organic Solvents | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | [5][9] |

| pKa (Predicted) | 13.92 ± 0.46 | [9][11] |

| LogP (Predicted) | 1.3 - 1.4 | [4][5] |

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of the data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining the critical physicochemical properties of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound due to its reliability, particularly for compounds with low solubility.[12]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed, temperature-controlled container.

-

Equilibration: The container is agitated in a mechanical shaker or orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow for the separation of the undissolved solid. The supernatant is then carefully separated from the solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Diagram: Workflow for Solubility Determination

Caption: Shake-flask method workflow for solubility.

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by measuring the change in pH upon the addition of a titrant.[4]

Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water-methanol if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Acquisition: The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.

LogP Determination: Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method using an n-octanol/water system is the traditional and most reliable method.[14][15]

Protocol:

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase (water).

-

Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Solid-State Characterization

The solid-state properties of an intermediate can significantly impact its handling, stability, and reactivity during the manufacturing process.

Crystal Structure and Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[7] Different polymorphs can exhibit different physicochemical properties, including solubility and stability. Therefore, a thorough polymorphic screen is a critical step in drug development.[16][17]

Methodology for Polymorphism Screening:

-

Crystallization Studies: this compound is crystallized from a wide variety of solvents and solvent mixtures under different conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition).

-

Solid-State Analysis: The resulting solid forms are analyzed using a range of techniques to identify different polymorphs. These techniques include:

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns.[7][16]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect phase transitions, which can indicate the presence of different polymorphs.

-

Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is used to identify solvates and hydrates.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs based on differences in their molecular conformations and intermolecular interactions.

-

Single-Crystal X-ray Diffraction:

To definitively determine the three-dimensional atomic arrangement of a specific crystalline form, single-crystal X-ray diffraction is employed.[10][18] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the structure-property relationships.

Diagram: Polymorphism Screening Workflow

Caption: Workflow for polymorph screening.

Stability Profile

The stability of this compound under various environmental conditions is a critical parameter that influences its storage, handling, and shelf-life. Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[2][19][20]

ICH Stability Testing Conditions:

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol:

-

Sample Storage: Samples of the intermediate are stored in controlled environmental chambers under the conditions specified by the ICH guidelines.

-

Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies).

-

Analysis: At each time point, the samples are analyzed for any changes in their physical and chemical properties, including appearance, purity (by HPLC), and the formation of any degradation products.

Biological Context: Role as a Regorafenib Intermediate and Relevant Signaling Pathways

While this compound is not an active pharmaceutical ingredient itself, its importance lies in being a key precursor to Regorafenib. Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][21][22] Understanding these pathways provides the biological rationale for the development of this class of compounds.

Key Signaling Pathways Targeted by Regorafenib:

-

Angiogenesis Pathways (VEGFR and TIE2): Regorafenib inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2) receptor.[1][21] These receptors are critical for the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[23] By blocking these pathways, Regorafenib can inhibit the tumor's blood supply.

-

Oncogenic and Tumor Microenvironment Pathways (RAF-MEK-ERK, KIT, RET, PDGFR, FGFR): Regorafenib also targets key kinases in oncogenic signaling cascades, including the RAF-MEK-ERK pathway, which is a central regulator of cell proliferation and survival.[9][21] Additionally, it inhibits KIT, RET, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are involved in tumor cell proliferation and the maintenance of the tumor microenvironment.[1][22]

Diagram: Regorafenib's Multi-Targeting Mechanism of Action

Caption: Regorafenib inhibits key signaling pathways.

Conclusion

A meticulous and comprehensive understanding of the physicochemical properties of this compound is indispensable for the successful and reproducible synthesis of the multi-kinase inhibitor, Regorafenib. This guide has provided a detailed overview of its core properties, validated experimental protocols for their determination, and the critical biological context of the final API. By adhering to rigorous scientific principles and employing the methodologies outlined herein, researchers and drug development professionals can ensure the quality and consistency of this vital intermediate, ultimately contributing to the development of effective cancer therapies.

References

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- ResearchGate. Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor....

- ResearchGate. The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway.

- National Cancer Institute. Regorafenib.

- Hematology & Oncology. (2014). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician.

- Pharmaceutical Technology. (2012, August 1). Advancing Approaches in Detecting Polymorphism.

- Patsnap Synapse. (2024, June 14). What is Regorafenib used for?.

- European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development.

- protocols.io. (2024, September 23). LogP / LogD shake-flask method.

- Unchained Labs. High-throughput polymorph screening of active pharmaceutical ingredients.

- PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.

- Cambridge MedChem Consulting. LogP/D.

- Dalton Pharma Services. Polymorphic Screening.

- PubMed. (1999). Differential inhibition of tumor angiogenesis by tie2 and vascular endothelial growth factor receptor-2 dominant-negative receptor mutants.

- CRYSFORMA. Polymorph screening.

- PubMed Central. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma.

- ResearchGate. (2013). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Slideshare. Ich guideline for stability testing.

- ResearchGate. Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway....

- PubMed Central. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- ResearchGate. Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin.

- Semantic Scholar. Angiopoietin/Tie2 Signaling Regulates Tumor Angiogenesis.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- University of Glasgow. Determination of crystal structure by single crystal X-ray diffraction.

- Frontiers. (2022, September 7). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma.

- YouTube. (2025, February 27). How To Calculate pKa Organic Chemistry?.

- National Institutes of Health. (2022, September 8). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma.

- Wikipedia. MAPK/ERK pathway.

- World Health Organization. (2019). Annex 4.

- ICH. Q1A(R2) Guideline.

- ResearchGate. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma | Request PDF.

- PubMed. (2009). Vascular endothelial growth factor activates the Tie family of receptor tyrosine kinases.

- PubMed Central. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway.

- Asian Journal of Research in Chemistry. (2018). RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form.

- ICH. Quality Guidelines.

- kk wagh college of pharmacy. ICH GUIDELINES FOR STABILITY.

- Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility.

- The University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.

- Master Organic Chemistry. (2010, September 29). How To Use a pKa Table.

Sources

- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. Targeting the Angiopoietin-2/Tie-2 axis in conjunction with VEGF signal interference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. pharmtech.com [pharmtech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. excillum.com [excillum.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Polymorphic Screening - Polymorph Screening [dalton.com]

- 18. rigaku.com [rigaku.com]

- 19. database.ich.org [database.ich.org]

- 20. ICH Official web site : ICH [ich.org]

- 21. researchgate.net [researchgate.net]

- 22. Regorafenib - NCI [dctd.cancer.gov]

- 23. Differential inhibition of tumor angiogenesis by tie2 and vascular endothelial growth factor receptor-2 dominant-negative receptor mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

Introduction

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is a pivotal chemical intermediate in the landscape of modern pharmaceutical development. Its structure, featuring a fluorinated aminophenoxy moiety linked to an N-methylpicolinamide core, makes it an essential building block for the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a key precursor to Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[1][2][3] The synthesis of this compound is a topic of significant interest for professionals in medicinal chemistry and process development, demanding a robust, efficient, and scalable pathway.

This guide provides a comprehensive overview of a convergent and industrially relevant synthesis strategy for this compound. We will delve into the mechanistic underpinnings of each reaction, explain the rationale behind the choice of reagents and conditions, and provide detailed protocols grounded in established literature. The synthesis is approached via a convergent strategy, wherein two key fragments are prepared independently and then coupled in a final, decisive step. This approach is often favored in large-scale synthesis for its efficiency and ability to maximize yield.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient pathway for its construction. The primary disconnection point is the ether linkage, which can be strategically formed through a nucleophilic aromatic substitution (SNAr) reaction. This disconnection yields two principal starting materials: 4-chloro-N-methylpicolinamide (I) and 4-amino-3-fluorophenol (II) . Each of these intermediates can be synthesized from readily available commercial precursors.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of 4-chloro-N-methylpicolinamide (I)

The synthesis of this key electrophilic partner is a straightforward two-step process starting from commercially available 2-picolinic acid. The core transformation involves the activation of the carboxylic acid followed by amidation.

Step 1.1: Acid Chlorination

The initial step is the conversion of the carboxylic acid group of 2-picolinic acid into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5] A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

Step 1.2: Amidation

The resulting acyl chloride is then reacted with methylamine to form the desired N-methyl amide. This reaction is typically performed at low temperatures to control its exothermicity. The methylamine can be introduced as an aqueous solution or a solution in an organic solvent like THF.[4][5][6]

Caption: Synthesis of Intermediate I.

Experimental Protocol: Synthesis of 4-chloro-N-methylpicolinamide (I)

-

Chlorination: To a stirred solution of 2-picolinic acid in thionyl chloride (excess, ~3-5 equivalents), add a catalytic amount of DMF.[4]

-

Heat the mixture to reflux (approx. 70-80 °C) and maintain for 12-16 hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The crude 4-chloropicolinoyl chloride hydrochloride is often taken directly to the next step.

-

Amidation: Dissolve the crude acyl chloride in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of methylamine (e.g., 40% aq.) dropwise, ensuring the temperature remains below 10 °C.[4]

-

Stir the reaction mixture for 2-4 hours at low temperature.

-

Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 4-chloro-N-methylpicolinamide. The product is typically a white to off-white solid.[6][7]

| Reagent/Parameter | Quantity/Value | Purpose |

| 2-Picolinic Acid | 1.0 equiv | Starting Material |

| Thionyl Chloride | 3.5 equiv | Chlorinating Agent |

| DMF | 0.1 mL (catalytic) | Catalyst |

| Temperature (Chlorination) | 70 °C | Reaction Condition |

| Time (Chlorination) | 16 h | Reaction Time |

| 40% Aqueous Methylamine | Excess | Amidating Agent |

| Temperature (Amidation) | 0-5 °C | Control Exothermicity |

| Typical Yield | ~95% | [4] |

Part 2: Synthesis of 4-amino-3-fluorophenol (II)

4-amino-3-fluorophenol is the nucleophilic component in the final coupling step. While commercially available, its synthesis is a critical process for ensuring supply chain control. A common and logical route begins with 2-fluoro-4-nitrophenol, involving the reduction of the nitro group.

Step 2.1: Catalytic Hydrogenation

The conversion of the nitro group to an amine is most effectively and cleanly achieved through catalytic hydrogenation. This method uses hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is carried out in a solvent like ethanol or methanol and provides high yields with minimal byproducts. Alternative reduction methods, such as using metals like iron or tin in acidic media, are also viable but can involve more complex workups. A patent also describes a method starting from p-nitrophenol, which is hydrogenated to p-aminophenol, followed by a fluorination step.[8]

Caption: Synthesis of Intermediate II.

Experimental Protocol: Synthesis of 4-amino-3-fluorophenol (II)

-

Charge a hydrogenation vessel with 2-fluoro-4-nitrophenol and a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen, then with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by analytical methods (TLC/HPLC).

-

Once the reaction is complete, carefully vent the vessel and purge with nitrogen.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-fluorophenol, which can be purified by crystallization if necessary.

| Reagent/Parameter | Value | Purpose |

| 2-Fluoro-4-nitrophenol | 1.0 equiv | Starting Material |

| 10% Pd/C | 1-5 mol% | Catalyst |

| Hydrogen Pressure | ~50 psi | Reducing Agent |

| Solvent | Ethanol | Reaction Medium |

| Temperature | Room Temp. | Reaction Condition |

| Typical Yield | >90% |

Part 3: Final Coupling via Nucleophilic Aromatic Substitution (SNAr)

The final step converges the two intermediates to form the target molecule. This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process.[9][10] The pyridine ring of 4-chloro-N-methylpicolinamide is inherently electron-deficient. This electronic property activates the C4 position (ipso-carbon) attached to the chlorine atom, making it susceptible to attack by a nucleophile.

-

Nucleophilic Attack: A strong base is required to deprotonate the hydroxyl group of 4-amino-3-fluorophenol, forming the more potent phenoxide nucleophile. This phenoxide then attacks the electron-deficient C4 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[10][11]

-

Elimination: The aromaticity is restored in the second step by the elimination of the chloride leaving group, yielding the final ether product.

The reaction is typically performed at elevated temperatures in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or DMF, which can solvate the cation of the base and accelerate the reaction.[12]

Caption: Final SNAr Coupling Step.

Experimental Protocol: Synthesis of this compound

-

Under a nitrogen atmosphere, charge a reaction vessel with 4-amino-3-fluorophenol (1.0 equiv), 4-chloro-N-methylpicolinamide (~1.05 equiv), and N,N-dimethylacetamide (DMAc).[12]

-

Stir the mixture until all solids are dissolved.

-

Add a strong base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), portion-wise.[4][12]

-

Heat the reaction mixture to approximately 100-110 °C and maintain for 1-2 hours, monitoring for completion by HPLC.[12]

-

Upon completion, cool the reaction mixture and quench by adding water. This will often precipitate the crude product.[12]

-

Stir the resulting slurry at a low temperature (e.g., 10 °C) to maximize crystallization.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound as a brown or off-white solid.[1][12]

| Reagent/Parameter | Value | Purpose |

| 4-amino-3-fluorophenol | 1.0 equiv | Nucleophilic Precursor |

| 4-chloro-N-methylpicolinamide | ~1.05 equiv | Electrophilic Precursor |

| Sodium Hydroxide | ~1.1 equiv | Base |

| Solvent | DMAc | Reaction Medium |

| Temperature | 105 °C | Reaction Condition |

| Typical Yield | 85-90% | [12] |

| Purity (by HPLC) | >99% | [12] |

Conclusion

The synthesis of this compound is efficiently achieved through a robust and well-defined convergent pathway. The strategy relies on the preparation of two key intermediates, 4-chloro-N-methylpicolinamide and 4-amino-3-fluorophenol, which are then coupled via a high-yielding nucleophilic aromatic substitution reaction. Each step is based on fundamental and reliable organic transformations, making the overall process scalable and suitable for industrial application. Understanding the mechanistic principles behind each step, from acid activation to the SNAr coupling, is crucial for process optimization, troubleshooting, and ensuring the consistent production of this high-value pharmaceutical intermediate.

References

- The synthesis of tucatinib. (2022). Vertex AI Search.

- A Practical Alternate Synthesis of Tucatinib. (n.d.). Taylor & Francis.

- New Synthetic Route to Tucatinib. (n.d.). ResearchGate.

- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI.

- Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.

- A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. (2019). ResearchGate.

- Yin, L., Mao, Y., Liu, Y., Bu, L., Zhang, L., & Chen, W. (2019).

- CN105646245A - 4-amino-3-fluorophenol and preparation method thereof. (n.d.). Google Patents.

- Synthesis method of Tucatinib and intermediate product thereof. (n.d.). Eureka | Patsnap.

- Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ). (n.d.). ResearchGate.

- Improved process for the preparation of 4-Amino-3-fluorophenol. (2022). Technical Disclosure Commons.

- 4-Chloro-N-methylpicolinamide synthesis. (n.d.). ChemicalBook.

- This compound synthesis. (n.d.). ChemicalBook.

- This compound. (n.d.). ChemicalBook.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.

- This compound. (n.d.). Sigma-Aldrich.

- This compound , 97% , 757251-39-1. (n.d.). CookeChem.

- 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis. (n.d.). Chemical Synthesis.

- CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate. (n.d.). Google Patents.

- This compound. (n.d.). SVAK Life Sciences.

- US20100173953A1 - 4-[4-(amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. (n.d.). Google Patents.

- 757251-39-1|this compound. (n.d.). BLDpharm.

- 4-Chloro-N-methylpicolinamide. (n.d.). ChemicalBook.

- This compound. (n.d.). Suzhou Unite Pharmtech Co., Ltd.

- 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. (n.d.). Guidechem.

- 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. (n.d.). PubChem.

- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. (n.d.). OSTI.GOV.

- Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (2024). PubMed.

- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.

- Nucleophilic aromatic substitution. (n.d.). Wikipedia.

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.

Sources

- 1. This compound | 757251-39-1 [chemicalbook.com]

- 2. This compound , 97% , 757251-39-1 - CookeChem [cookechem.com]

- 3. :: this compound | CAS No: 757251-39-1 | SVAK Life Sciences:: [svaklifesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 6. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to Regorafenib Impurity A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Regorafenib impurity A, a known process-related impurity of the multi-kinase inhibitor, Regorafenib. Understanding the spectral characteristics of such impurities is paramount for robust analytical method development, quality control, and ensuring the safety and efficacy of the final drug product. This document, structured with the practicing scientist in mind, offers not just data, but also the rationale behind the analytical techniques and interpretation of the spectral features.

Introduction: The Significance of Impurity Profiling in Drug Development

Regorafenib is a potent oral multi-kinase inhibitor used in the treatment of various cancers. As with any synthesized active pharmaceutical ingredient (API), the manufacturing process can lead to the formation of impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and quality of the drug product.

Regorafenib impurity A, chemically identified as 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide , is a significant process-related impurity that requires careful monitoring. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for the structural elucidation and characterization of this specific impurity.

Chemical Identity of Regorafenib Impurity A

A solid understanding of the molecular structure is the foundation for interpreting spectroscopic data.

| Parameter | Value | Source(s) |

| Chemical Name | 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | [1][2][3] |

| CAS Number | 757251-39-1 | [1][2][4] |

| Molecular Formula | C₁₃H₁₂FN₃O₂ | [1][4] |

| Molecular Weight | 261.25 g/mol | [1][4] |

Below is a 2D representation of the molecular structure of Regorafenib Impurity A.

Figure 1: 2D Structure of Regorafenib Impurity A.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectrometric Data

For Regorafenib impurity A, with a molecular formula of C₁₃H₁₂FN₃O₂, the expected accurate mass of the protonated molecule [M+H]⁺ can be calculated. This serves as a primary confirmation of the impurity's identity.

| Ion | Calculated m/z |

| [M+H]⁺ | 262.0986 |

| [M+Na]⁺ | 284.0805 |

Note: Calculated m/z values are based on the most abundant isotopes of each element.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated, which provides insights into the molecule's substructures. The fragmentation of Regorafenib impurity A is expected to occur at the more labile bonds, such as the ether linkage and the amide bond.

Figure 2: Proposed ESI-MS/MS Fragmentation of Regorafenib Impurity A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure of Regorafenib impurity A, the following table summarizes the predicted chemical shifts (δ) in ppm. These predictions are based on established chemical shift principles and data from similar structural motifs. The numbering scheme corresponds to the IUPAC name.

| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) |

| Pyridine Ring | ||

| 2-C=O | - | ~165 |

| 3-H | ~7.5 (d, J≈2) | ~110 |

| 5-H | ~7.0 (dd, J≈8, 2) | ~115 |

| 6-H | ~8.3 (d, J≈8) | ~150 |

| 4-O | - | ~168 |

| Phenoxy Ring | ||

| 1'-C | - | ~145 |

| 2'-H | ~7.2 (dd, J≈8, 2) | ~118 |

| 3'-F | - | ~155 (d, ¹JCF≈245) |

| 4'-NH₂ | ~4.0 (br s) | ~135 (d, ²JCF≈10) |

| 5'-H | ~6.8 (t, J≈8) | ~115 (d, ²JCF≈20) |

| 6'-H | ~6.9 (dd, J≈8, 2) | ~105 (d, ³JCF≈5) |

| N-methylcarboxamide | ||

| N-CH₃ | ~2.8 (d, J≈5) | ~26 |

| NH | ~8.5 (q, J≈5) | - |

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions. J values are coupling constants.

A study by Baira et al. on the degradation products of Regorafenib identified a major degradation product, DP1, which corresponds to the structure of Regorafenib impurity A.[4] The supplementary information of this publication provides the experimental ¹H and ¹³C NMR spectra, which can be used as a reference.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Dissolve an accurately weighed amount of Regorafenib impurity A reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 µg/mL.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS Scan Mode: Full scan from m/z 100-500 for parent ion identification.

-

MS/MS Scan Mode: Product ion scan of the [M+H]⁺ ion (m/z 262.1) to obtain the fragmentation pattern.

-

Collision Energy: Optimize to achieve a good distribution of fragment ions.

-

Figure 4: Workflow for NMR-based structure elucidation.

Conclusion

The comprehensive spectroscopic analysis of Regorafenib impurity A using mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust framework for its identification and characterization. The data and protocols presented in this guide serve as a valuable resource for analytical scientists and researchers in the pharmaceutical industry, aiding in the development of reliable methods for impurity profiling and ensuring the quality and safety of Regorafenib drug products. Adherence to these well-defined analytical procedures is critical for regulatory compliance and for delivering safe and effective medicines to patients.

References

- Baira, S. M., Srinivasulu, G., Nimbalkar, R., Garg, P., Srinivas, R., & Talluri, M. V. N. K. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. New Journal of Chemistry, 41(20), 12091–12103. [Link]

- Pharmaffiliates. (n.d.). Regorafenib-impurities.

- PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.

- Allmpus. (n.d.). Regorafenib EP Impurity A.

- SynZeal. (n.d.). Regorafenib FP Impurity A.

- Veeprho. (n.d.). Regorafenib EP Impurity A.

Sources

Solubility of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of the multikinase inhibitor Regorafenib.[1][2] Understanding the solubility of this compound in organic solvents is critical for its synthesis, purification, crystallization, and formulation development.[3] This document details the fundamental physicochemical properties of the compound, explores the theoretical principles governing its solubility, presents a predictive solubility profile in various classes of organic solvents, and offers a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this important molecule.

Chapter 1: Introduction to this compound

This compound (CAS: 757251-39-1) is an aromatic ether and a pyridinecarboxamide derivative.[1][4] Its primary significance lies in its role as a direct precursor to Regorafenib, a drug used in the treatment of advanced cancers.[1] The efficiency of the synthesis and the purity of the final active pharmaceutical ingredient (API) are highly dependent on the handling and solubility properties of this intermediate.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for predicting and manipulating its solubility. These properties dictate how the molecule interacts with various solvents at a molecular level.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 4-(4-amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide, Regorafenib Impurity A | [4][5] |

| CAS Number | 757251-39-1 | [1] |

| Molecular Formula | C13H12FN3O2 | [1] |

| Molecular Weight | 261.26 g/mol | [4] |

| Appearance | White to yellow or orange to brown crystalline powder | [1][6] |

| Melting Point | 141.5-143 °C | [1][6][7] |

| LogP (o/w) | 1.3 - 1.4 | [4][6] |

| Predicted pKa | 13.92 ± 0.46 | [6] |

| Water Solubility | 190 mg/L at 20°C | [6] |

The molecule possesses several functional groups that influence its polarity and potential for intermolecular interactions: a basic amino group (-NH2), a polar amide (-CONH-), an ether linkage (-O-), and a pyridine ring, all contributing to a moderately polar character. The LogP value between 1.3 and 1.4 suggests a slight preference for lipophilic environments over water, but also indicates that it is not extremely non-polar.[4][6]

Chapter 2: Fundamental Principles of Solubility

The solubility of a solid in a liquid solvent is the maximum concentration of that solid that can be dissolved at a given temperature and pressure to form a stable, homogenous solution. For pharmaceutical compounds, this is governed by two key considerations: the thermodynamics of dissolution and the kinetics of the process.

The "Like Dissolves Like" Principle

The most fundamental concept in solubility is that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[8][9] Dissolution requires overcoming the cohesive forces within the solute's crystal lattice (solute-solute interactions) and within the solvent (solvent-solvent interactions) to establish new adhesive forces between the solute and solvent molecules.[8][10]

-

Polar Solvents (e.g., water, methanol, ethanol, DMSO) have high dielectric constants and can engage in strong dipole-dipole interactions and hydrogen bonding. They are effective at dissolving polar and ionic compounds.[9][11]

-

Non-polar Solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weaker van der Waals forces. They are best for dissolving non-polar, lipophilic compounds.[9]

-

Semi-polar or Aprotic Polar Solvents (e.g., acetone, ethyl acetate, acetonitrile) have intermediate polarity and can dissolve a broader range of substances by inducing some degree of polarity in non-polar molecules.[8]

Caption: The "Like Dissolves Like" principle governing solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different information and are relevant at different stages of development.[12][13]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-72 hours).[14][15] This value is critical for formulation, crystallization, and regulatory filings as it represents the most stable state.

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).[13][16] It is a high-throughput method used in early drug discovery for screening.[14][16] However, it is prone to yielding supersaturated solutions, which can significantly overestimate the true solubility.[12]

For process development and characterization, determining the thermodynamic solubility is paramount.

Chapter 3: Solubility Profile of this compound

While extensive quantitative data is not publicly available, a predictive profile can be constructed based on the compound's structure and known qualitative data.

Known Qualitative Solubility

Vendor data provides a preliminary indication of the compound's solubility.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [6] |

| Methanol | Slightly Soluble | [6] |

| Chloroform | Slightly Soluble | [6] |

Predicted Solubility in Common Organic Solvents

Based on the molecule's moderately polar nature, with hydrogen bond donors (-NH2) and acceptors (amide C=O, pyridine N, ether O), its solubility across a spectrum of solvents can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Good | The hydroxyl group can hydrogen bond with the solute's amino, amide, and pyridine groups, facilitating dissolution. This aligns with the "slightly soluble" data for methanol. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Excellent | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating the polar functional groups of the molecule. This aligns with the "sparingly soluble" data for DMSO. |

| Semi-polar | Acetone, Ethyl Acetate | Moderate | These solvents have intermediate polarity. Acetone is a better hydrogen bond acceptor than ethyl acetate and is expected to be a better solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Slight to Moderate | The moderate polarity and ability to interact with the aromatic rings can lead to some dissolution. This aligns with the "slightly soluble" data for chloroform. |

| Non-polar | Toluene, Heptane, Hexane | Poor to Insoluble | The significant mismatch in polarity and the inability of these solvents to form strong interactions with the polar functional groups of the solute will result in very low solubility. |

Chapter 4: Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible quantitative data, the Thermodynamic Shake-Flask Method is the most widely accepted and authoritative technique.[3][17] This protocol ensures that a true equilibrium is reached between the solid compound and the saturated solution.

Rationale for the Shake-Flask Method

This method is considered the "gold standard" because it directly measures the compound's concentration in a saturated solution that is in equilibrium with its solid phase.[17] Using an excess of solid ensures that the saturation point is reached and maintained.[15] The extended incubation period with agitation allows the system to overcome kinetic barriers and reach the lowest energy state, reflecting true thermodynamic solubility.[15][17]

Experimental Workflow Diagram

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The key is to ensure an excess of solid will remain undissolved.[17]

-

Select a range of organic solvents of interest (e.g., methanol, acetonitrile, ethyl acetate, toluene).

-

Prepare a calibrated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, for accurate quantification. This involves creating a standard curve with known concentrations of the compound.

-

-

Solvent Addition:

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial containing the pre-weighed solid.

-

Securely cap the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-